Cyclo(CRVIIF)

Description

BenchChem offers high-quality Cyclo(CRVIIF) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(CRVIIF) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H57N9O6S |

|---|---|

Molecular Weight |

732.0 g/mol |

IUPAC Name |

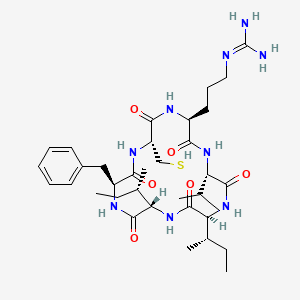

2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

FVWQGMRVDFYWKI-HBPNSXOPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cyclo(CRVIIF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of the cyclic hexapeptide Cyclo(CRVIIF). The protocols outlined herein are based on established principles of solid-phase peptide synthesis (SPPS), solution-phase cyclization, and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for the specific amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. This document is intended to serve as a practical resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Overview of the Synthetic Strategy

The synthesis of Cyclo(CRVIIF) is a multi-step process that begins with the assembly of the linear peptide precursor on a solid support, followed by cleavage from the resin, cyclization in solution, and final purification. The overall workflow is depicted in the diagram below.

Figure 1. Workflow for the synthesis and purification of Cyclo(CRVIIF).

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of cyclic hexapeptides, which can be used as a benchmark for the synthesis of Cyclo(CRVIIF). Actual yields may vary depending on the specific reaction conditions and the efficiency of each step.

Table 1: Summary of Synthetic Yields

| Stage | Description | Expected Yield (%) |

| Solid-Phase Peptide Synthesis | Yield of crude linear peptide after cleavage from resin. | 55 - 85 |

| Solution-Phase Cyclization | Conversion of the linear peptide to the cyclic form.[1] | 22 - 65 |

| RP-HPLC Purification | Recovery of the pure cyclic peptide after chromatography.[2][3] | 30 - 70 |

| Overall Yield | Calculated from the initial resin loading to the final pure product. | 5 - 20 |

Table 2: Purity Profile

| Sample | Method | Expected Purity (%) |

| Crude Linear Peptide | Analytical RP-HPLC | 50 - 70 |

| Crude Cyclic Peptide | Analytical RP-HPLC | 40 - 60 |

| Final Purified Cyclo(CRVIIF) | Analytical RP-HPLC | > 95 |

Experimental Protocols

Solid-Phase Synthesis of Linear CRVIIF Peptide

This protocol describes the manual synthesis of the linear peptide H-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-OH using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amides)

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling (Phenylalanine):

-

Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Subsequent Amino Acid Couplings (Isoleucine, Isoleucine, Valine, Arginine, Cysteine):

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using the corresponding Fmoc-protected amino acid.

-

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Cys(Trt)-OH, perform the Fmoc deprotection as described in step 3.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Cleavage of the Linear Peptide from the Resin

Materials:

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.

Head-to-Tail Cyclization in Solution

Materials:

-

Crude linear CRVIIF peptide

-

Cyclization solvent: DMF

-

Coupling reagent: HATU

-

Base: DIPEA

Procedure:

-

Dissolve the crude linear peptide in DMF to a final concentration of 0.1-1.0 mM. This high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by analytical RP-HPLC and/or LC-MS.

-

Once the cyclization is complete, remove the DMF under high vacuum.

Purification by Reversed-Phase HPLC

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude cyclic peptide residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of acetonitrile (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Remove the acetonitrile from the pooled fractions by rotary evaporation.

-

Freeze-dry the aqueous solution to obtain the purified Cyclo(CRVIIF) as a white powder.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques.

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS).

-

Purpose: To confirm the molecular weight of the cyclic peptide. The observed monoisotopic mass should correspond to the calculated theoretical mass of Cyclo(CRVIIF).

-

Expected [M+H]⁺: 761.42 Da (Calculated for C₃₉H₅₆N₈O₆S)

Tandem mass spectrometry (MS/MS) can be used for sequence verification, although the fragmentation of cyclic peptides can be complex due to the absence of N- and C-termini.

Analytical RP-HPLC

-

Technique: Reversed-phase high-performance liquid chromatography.

-

Purpose: To determine the purity of the final peptide. A single major peak should be observed.

-

Conditions: A C18 analytical column with a gradient of acetonitrile in water containing 0.1% TFA.

This comprehensive guide provides a robust framework for the successful synthesis and purification of Cyclo(CRVIIF). Researchers should optimize the described protocols based on their specific laboratory conditions and available instrumentation to achieve the desired yield and purity.

References

- 1. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(CRVIIF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(CRVIIF), a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe, represents a class of constrained peptides with significant potential in therapeutic development. The cyclic nature of this peptide imparts enhanced stability and receptor-binding affinity compared to its linear counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(CRVIIF), detailed experimental protocols for their determination, and insights into its potential biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Cyclo(CRVIIF) is presented below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₇N₉O₆S | BenchChem[1] |

| Molecular Weight | 732.0 g/mol | BenchChem[1] |

| IUPAC Name | 2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine | BenchChem[1] |

| Predicted Solubility | Given the presence of both hydrophobic (Val, Ile, Phe) and a strongly basic (Arg) residue, solubility is predicted to be pH-dependent. It is expected to be more soluble in acidic aqueous solutions where the arginine residue is protonated. In organic solvents, solubility is likely to be moderate, influenced by the large hydrophobic surface area. | Inferred from general peptide solubility guidelines.[2][3][4][5] |

| Predicted Stability | The cyclic structure is anticipated to confer significant resistance to enzymatic degradation compared to linear peptides. Degradation may still occur under harsh pH conditions or through oxidation of the cysteine residue. | Inferred from studies on similar cyclic peptides.[6] |

| Predicted LogP (Lipophilicity) | The calculated octanol-water partition coefficient (logP) is predicted to be in the range of 1.0 to 3.0, indicating a degree of lipophilicity that may facilitate membrane interaction. This is a computational prediction and requires experimental verification. | Based on cheminformatics predictions for similar peptides.[7][8][9][10][11][12][13][14] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Cyclo(CRVIIF) are provided below. These protocols are based on established methods for peptide analysis.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of Cyclo(CRVIIF) in aqueous buffers at different pH values.

Materials:

-

Cyclo(CRVIIF) peptide (lyophilized powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Tris buffer, pH 8.5

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the buffers.

-

Add an excess amount of lyophilized Cyclo(CRVIIF) to a known volume of each buffer in separate microcentrifuge tubes.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Equilibrate the samples at room temperature for 24 hours with gentle agitation to ensure saturation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved peptide.

-

Carefully collect the supernatant.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the peptide absorbs (e.g., 280 nm due to the phenylalanine residue) and calculate the concentration using a pre-determined extinction coefficient.

-

RP-HPLC: Inject a known volume of the supernatant onto a C18 reversed-phase HPLC column and quantify the peptide concentration by comparing the peak area to a standard curve of known concentrations.

-

Assessment of Plasma Stability

This protocol describes a method to evaluate the stability of Cyclo(CRVIIF) in human plasma.

Materials:

-

Cyclo(CRVIIF) peptide

-

Human plasma (freshly prepared with anticoagulant)

-

Incubator at 37°C

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Cyclo(CRVIIF) in a suitable solvent (e.g., DMSO or water).

-

Spike a known concentration of the Cyclo(CRVIIF) stock solution into pre-warmed human plasma to a final concentration of, for example, 10 µM.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

-

Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing 0.1% TFA.

-

Vortex the mixture and centrifuge at 14,000 x g for 15 minutes to precipitate plasma proteins.

-

Collect the supernatant and analyze the concentration of the remaining intact Cyclo(CRVIIF) using a validated LC-MS/MS method.

-

The degradation half-life (t₁/₂) can be calculated by plotting the natural logarithm of the peptide concentration against time.

Determination of Lipophilicity (LogP)

This protocol outlines the shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

-

Cyclo(CRVIIF) peptide

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC or LC-MS)

Procedure:

-

Prepare a stock solution of Cyclo(CRVIIF) in the aqueous phase (water pre-saturated with n-octanol).

-

In a centrifuge tube, mix equal volumes of the aqueous peptide solution and the organic phase (n-octanol pre-saturated with water).

-

Vortex the tube vigorously for 5 minutes to allow for partitioning of the peptide between the two phases.

-

Allow the phases to separate by standing at room temperature for 1 hour, or by gentle centrifugation if an emulsion forms.

-

Carefully sample a known volume from both the aqueous and the organic phases.

-

Quantify the concentration of Cyclo(CRVIIF) in each phase using a suitable analytical method.

-

Calculate the LogP value using the following formula: LogP = log₁₀ ([Peptide]octanol / [Peptide]aqueous)

Visualizations

Experimental Workflow for Plasma Stability Assay

Caption: Workflow for determining the in vitro plasma stability of Cyclo(CRVIIF).

Hypothesized Cellular Uptake and Signaling Pathway

Based on the characteristics of arginine-rich cyclic peptides, a potential mechanism for cellular uptake involves endocytosis mediated by interactions with cell surface proteoglycans.

Caption: Proposed mechanism of Cyclo(CRVIIF) cellular uptake via endocytosis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Cyclo(CRVIIF). The presented data, both known and predicted, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. Further experimental validation of the predicted properties is essential to fully characterize this promising cyclic peptide for therapeutic applications. The provided visualizations of experimental workflows and potential biological pathways serve as valuable conceptual tools for ongoing research and development efforts.

References

- 1. shimadzu.com [shimadzu.com]

- 2. hplc.eu [hplc.eu]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. In silico prediction of drug solubility: 4. Will simple potentials suffice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Accelerated Stability Assessment Program to Predict Long-term Stability of Drugs: Application to Ascorbic Acid and to a Cyclic Hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Using Cheminformatics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(CRVIIF) structure elucidation using NMR

An In-depth Technical Guide to the Structure Elucidation of Cyclo(CRVIIF) Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the nuclear magnetic resonance (NMR) based structure elucidation of Cyclo(CRVIIF), a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. The protocols and data presented herein are representative of the rigorous process required to define the primary, secondary, and tertiary structure of novel cyclic peptides in solution.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential due to their high bioactivity, specificity, and resistance to enzymatic degradation. Determining their three-dimensional structure is paramount for understanding their mechanism of action and for guiding rational drug design. NMR spectroscopy is the most powerful tool for determining the solution-state structure and dynamics of these molecules. This document outlines the sequential workflow, from initial sample preparation to the final 3D structure calculation of Cyclo(CRVIIF).

Experimental Workflow

The structure elucidation of a cyclic peptide like Cyclo(CRVIIF) follows a systematic progression of NMR experiments and data analysis. The overall workflow is designed to first identify the individual amino acid spin systems, then sequence them, and finally, determine their spatial arrangement.

Caption: Overall workflow for the NMR structure elucidation of Cyclo(CRVIIF).

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Dissolution : Dissolve 1-5 mg of purified Cyclo(CRVIIF) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent is critical and should be based on the peptide's solubility and the desire to observe amide proton exchange.

-

Internal Standard : Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing if required.

-

Oxygen Removal : For Nuclear Overhauser Effect (NOE) experiments, especially with small molecules, it is crucial to remove dissolved oxygen by several freeze-pump-thaw cycles to minimize paramagnetic relaxation, which can quench the NOE effect.[1]

-

Sample Transfer : Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

1D ¹H NMR : A standard one-pulse experiment is used to get a general overview of the sample's purity and complexity.

-

2D TOCSY (Total Correlation Spectroscopy) : This experiment is crucial for identifying the complete proton spin systems of each amino acid residue.[2][3][4]

-

Pulse Sequence : MLEV-17 or DIPSI-2 spin-lock.

-

Mixing Time : A range of mixing times should be tested (e.g., 20 ms to 120 ms). A short mixing time (~20 ms) will show COSY-like correlations, while longer mixing times (~80-120 ms) will reveal correlations throughout the entire spin system.[2]

-

Acquisition Parameters : 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

-

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[5][6]

-

Choice of Experiment : For molecules in the molecular weight range of cyclic hexapeptides (~700-1000 Da), the NOE effect can be close to zero.[1] ROESY is often preferred as it provides a positive signal regardless of molecular weight and suffers less from spin diffusion artifacts.[1][7]

-

Mixing Time : For NOESY, a range of mixing times (e.g., 100-400 ms) should be acquired to build up NOE curves for accurate distance calculations.[8] For ROESY, a mixing time of 200-300 ms is typical.

-

Acquisition Parameters : Similar to TOCSY, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.[9]

-

Pulse Sequence : Standard gradient-selected, sensitivity-enhanced HSQC.

-

Acquisition Parameters : Optimized for an average one-bond ¹J(CH) coupling of ~145 Hz.

-

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds, which is critical for sequential assignment and confirming the cyclic nature of the peptide.[6][9]

-

Pulse Sequence : Standard gradient-selected HMBC.

-

Acquisition Parameters : Optimized for long-range couplings, typically with a delay corresponding to a coupling of 4-8 Hz.

-

Data Presentation and Analysis

Resonance Assignment Strategy

-

Spin System Identification : The first step in data analysis is to identify the individual amino acid spin systems from the 2D TOCSY spectrum.[10][11] Each amino acid residue constitutes a unique, isolated spin system.[3][4] By tracing the correlations from the amide proton (NH) to the alpha proton (Hα) and then to the sidechain protons (Hβ, Hγ, etc.), one can classify the residue type (e.g., Valine, Phenylalanine).

Caption: Identification of amino acid spin systems using TOCSY.

-

Sequential Assignment : Once the spin systems are identified, they are linked together in sequence using the NOESY/ROESY spectrum. Key sequential NOEs include the Hα(i) to NH(i+1), NH(i) to NH(i+1), and Hβ(i) to NH(i+1) correlations. HMBC correlations from Hα(i) or NH(i) to the carbonyl carbon C'(i-1) can provide complementary information.

Representative NMR Data

The following tables summarize typical chemical shift ranges for the amino acid residues in Cyclo(CRVIIF) in a peptide environment. Actual values will be highly dependent on the local conformation.

Table 1: Representative ¹H Chemical Shifts (δ, ppm)

| Residue | NH | Hα | Hβ | Other Sidechain Protons |

|---|---|---|---|---|

| Cys | 8.0-8.6 | 4.4-4.8 | 2.8-3.5 | - |

| Arg | 8.0-8.5 | 4.2-4.6 | 1.7-2.0 | Hγ: 1.5-1.7, Hδ: 3.1-3.3 |

| Val | 7.8-8.4 | 4.0-4.4 | 2.0-2.3 | Hγ: 0.9-1.1 |

| Ile | 7.8-8.4 | 4.1-4.5 | 1.8-2.1 | Hγ: 1.2-1.6, Hγ': 0.8-1.0, Hδ: 0.8-1.0 |

| Phe | 7.9-8.5 | 4.5-4.9 | 2.9-3.3 | Aromatic: 7.1-7.4 |

Table 2: Representative ¹³C Chemical Shifts (δ, ppm)

| Residue | Cα | Cβ | C' (Carbonyl) | Other Sidechain Carbons |

|---|---|---|---|---|

| Cys | 54-58 | 28-40 | 170-174 | - |

| Arg | 53-57 | 28-32 | 171-175 | Cγ: 24-27, Cδ: 40-43 |

| Val | 59-63 | 30-33 | 171-175 | Cγ: 18-21 |

| Ile | 58-62 | 36-40 | 171-175 | Cγ: 25-28, Cγ': 15-18, Cδ: 10-13 |

| Phe | 54-58 | 37-41 | 171-175 | Aromatic: 126-138 |

3D Structure Calculation and Visualization

The final step is to translate the experimental NMR data into a three-dimensional structure.

Deriving Structural Restraints

-

Distance Restraints : Cross-peak intensities from NOESY/ROESY spectra are converted into upper distance bounds between pairs of protons.[5][12][13] These are typically classified as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

-

Dihedral Angle Restraints : The ³J(Hα, NH) coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ via the Karplus equation.

Structure Calculation

Software packages like CYANA, XPLOR-NIH, or Amber are used to generate a family of structures that satisfy the experimental restraints. The process typically involves simulated annealing and molecular dynamics calculations. The resulting ensemble of low-energy structures represents the conformational space of the peptide in solution.

Caption: From NOE data to a 3D structural ensemble.

Conclusion

The structure elucidation of Cyclo(CRVIIF) by NMR spectroscopy is a multi-step process requiring a suite of carefully executed experiments and rigorous data analysis. By systematically identifying amino acid spin systems, performing sequential assignments, and applying distance and dihedral angle restraints, a high-resolution 3D structure of the cyclic peptide in solution can be determined. This structural information is invaluable for understanding its biological function and for advancing its development as a potential therapeutic agent.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Classification of amino acid spin systems using PFG HCC(CO)NH-TOCSY with constant-time aliphatic 13C frequency labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bryan.mchmultimedia.com [bryan.mchmultimedia.com]

- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of Novel Cyclic Peptides

Introduction

In the landscape of modern drug discovery and biomedical research, cyclic peptides represent a burgeoning class of therapeutic agents and research tools. Their unique structural constraints often confer enhanced stability, target affinity, and specificity compared to their linear counterparts. A crucial step in the development and characterization of these molecules is comprehensive analysis by mass spectrometry. This guide provides an in-depth technical overview of the core principles and methodologies for the mass spectrometry analysis of a novel cyclic peptide, exemplified here as Cyclo(CRVIIF).

It is important to note that a comprehensive search of the public domain did not yield specific mass spectrometry data for a compound designated "Cyclo(CRVIIF)". Therefore, this document serves as a practical, technical guide for researchers, scientists, and drug development professionals on the general workflow and considerations for the analysis of a novel cyclic peptide of similar nature, using Cyclo(CRVIIF) as a representative model. The experimental protocols, data, and visualizations presented herein are based on established methodologies for the analysis of other cyclic peptides.

I. Experimental Protocols: A Roadmap to Data Acquisition

The successful mass spectrometric analysis of a cyclic peptide hinges on a well-defined experimental protocol. The following outlines a typical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for the analysis of such compounds.

A. Sample Preparation

The initial step involves the preparation of the cyclic peptide sample to ensure compatibility with the LC-MS/MS system and to minimize interference from contaminants.

-

Solubilization: The lyophilized cyclic peptide is first dissolved in a suitable solvent. A common choice is a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid (e.g., 0.1%) to facilitate protonation and improve ionization efficiency.

-

Concentration Determination: An accurate determination of the peptide concentration is crucial for quantitative analysis. This can be achieved using a variety of methods, including UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm if aromatic residues are present) or a colorimetric peptide assay.

-

Standard Curve Preparation: For quantitative studies, a standard curve is prepared by serially diluting a stock solution of the cyclic peptide to known concentrations in the same matrix as the unknown samples (e.g., plasma, cell lysate).

B. Liquid Chromatography (LC) Conditions

The LC system separates the cyclic peptide from other components in the sample prior to its introduction into the mass spectrometer.

-

Column: A reversed-phase C18 column is frequently used for peptide separations. Typical dimensions might be 2.1 mm internal diameter and 50-150 mm length, with a particle size of 1.7-3.5 µm.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-17 min: 95% B

-

17-18 min: 95-5% B

-

18-20 min: 5% B

-

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical scale separations.

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

C. Mass Spectrometry (MS) Conditions

The mass spectrometer is responsible for the detection and fragmentation of the cyclic peptide.

-

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that minimizes in-source fragmentation of the intact molecule.

-

Ionization Mode: Positive ion mode is typically used, as the acidic mobile phase promotes the formation of protonated molecules ([M+H]^+).

-

MS1 Scan: A full scan (MS1) is performed to detect the precursor ion (the intact protonated cyclic peptide). The scan range should be set to encompass the expected mass-to-charge ratio (m/z) of the peptide.

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: The m/z of the protonated cyclic peptide is selected for fragmentation.

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a rich spectrum of fragment ions.

-

MS2 Scan: The resulting fragment ions are detected in a second mass analyzer (MS2), generating the MS/MS spectrum.

-

II. Data Presentation: Deciphering the Mass Spectrum

The data generated from the LC-MS/MS analysis provides both qualitative and quantitative information about the cyclic peptide.

A. Qualitative Analysis: Structure Elucidation

The MS/MS spectrum is a fingerprint of the cyclic peptide's structure. The fragmentation pattern can be used to confirm the amino acid sequence and the cyclic nature of the peptide. In cyclic peptides, fragmentation is often more complex than in linear peptides due to the ring structure. Common fragmentation pathways include the cleavage of two peptide bonds to form a linear peptide, followed by standard b- and y-ion series formation, as well as internal fragmentation events.

B. Quantitative Analysis: Measuring Abundance

For quantitative analysis, the amount of the cyclic peptide in a sample is determined by measuring the area under the peak corresponding to its precursor ion or a specific fragment ion in the chromatogram. The concentration is then calculated using the standard curve.

The following table presents a hypothetical summary of quantitative data that could be obtained for Cyclo(CRVIIF).

| Parameter | Value |

| Retention Time (min) | 8.52 |

| Precursor Ion (m/z) | [M+H]⁺ = 853.4 |

| Major Fragment Ions (m/z) | 756.3, 685.2, 572.2, 459.1, 344.1 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Linear Range | 5 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 10% |

III. Visualization of the Analytical Workflow

A clear visualization of the experimental workflow is essential for understanding the entire process from sample to data. The following diagram, generated using the DOT language, illustrates the key steps in the mass spectrometry analysis of a novel cyclic peptide.

IV. Conclusion

The mass spectrometric analysis of cyclic peptides like the hypothetical Cyclo(CRVIIF) is a multifaceted process that requires careful optimization of experimental parameters and a thorough understanding of the underlying principles of peptide fragmentation. While the absence of specific public data for Cyclo(CRVIIF) necessitates a generalized approach, the methodologies and workflows outlined in this guide provide a robust framework for the characterization of novel cyclic peptides. By following these principles, researchers can confidently navigate the analytical challenges and unlock the full potential of these promising molecules in their respective fields.

In Silico Modeling of Cyclo(CRVIIF) Conformation: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the computational methodologies used to model the conformation of the cyclic peptide Cyclo(CRVIIF). Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability and target affinity compared to their linear counterparts. Understanding their three-dimensional structure is paramount for rational drug design and development. This document details the experimental and computational workflows, from initial structure prediction to the analysis of conformational dynamics. It is intended for researchers, scientists, and drug development professionals with an interest in peptide modeling and computational chemistry.

Introduction

Cyclic peptides have garnered significant attention in pharmaceutical research owing to their inherent resistance to proteolytic degradation and their ability to adopt well-defined conformations, which can lead to high binding affinity and selectivity for therapeutic targets.[1][2] The specific sequence of Cyclo(CRVIIF) (Cys-Arg-Val-Ile-Ile-Phe) suggests a potential for diverse intra- and intermolecular interactions that dictate its conformational landscape. In silico modeling provides a powerful avenue to explore this landscape at an atomic level, offering insights that can guide further experimental studies and drug development efforts.

This guide will cover the primary computational and experimental techniques employed in the conformational analysis of cyclic peptides, using Cyclo(CRVIIF) as a representative example. These techniques include homology modeling, molecular dynamics simulations, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Methodologies for Conformational Analysis

The conformational analysis of Cyclo(CRVIIF) involves a multi-faceted approach that integrates computational modeling with experimental validation. A typical workflow is outlined below.

References

Cyclo(CRVIIF): A Technical Overview of its Discovery, Origin, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(CRVIIF) is a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. While the specific discovery and natural origin of Cyclo(CRVIIF) have not been documented in publicly available literature, its structural characteristics—a cyclic backbone, the presence of a cationic arginine residue, a reactive cysteine, and several hydrophobic residues—suggest it belongs to a class of bioactive peptides with significant therapeutic potential. This technical guide consolidates information on analogous cyclic peptides to hypothesize the discovery, origin, biological activities, and mechanisms of action of Cyclo(CRVIIF). The document provides a framework for its synthesis, characterization, and potential applications in drug development, particularly in the antimicrobial and anticancer fields.

Introduction

Cyclic peptides are a prominent class of molecules in drug discovery, valued for their high binding affinity, specificity, and metabolic stability compared to their linear counterparts.[1][2][3] Their constrained conformation can lead to improved interaction with biological targets.[4] The amino acid composition of Cyclo(CRVIIF) suggests a cationic and amphipathic nature, properties that are frequently associated with antimicrobial and anticancer activities.[5][6] The arginine residue provides a positive charge, facilitating interaction with negatively charged cell membranes of microbes and cancer cells, while the hydrophobic valine, isoleucine, and phenylalanine residues can promote membrane insertion and disruption.[5][7] The cysteine residue offers a site for disulfide bond formation, enabling cyclization or dimerization, which can significantly impact bioactivity.

Data Presentation: Postulated Biological Activities

Based on studies of cyclic peptides with similar compositions (cationic and hydrophobic residues), the following table summarizes the potential biological activities of Cyclo(CRVIIF). The data presented are representative values from studies on analogous peptides and serve as a predictive baseline for the evaluation of Cyclo(CRVIIF).

Table 1: Predicted Antimicrobial Activity of Cyclo(CRVIIF)

| Target Organism | Type | Predicted MIC (µM) | Reference Peptides |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.1 - 5.0 | [R4W4], [DipR]5[8][9] |

| Escherichia coli | Gram-negative bacteria | 12.5 - 25 | [DipR]5[8][10] |

| Pseudomonas aeruginosa | Gram-negative bacteria | > 25 | [DipR]5[8][10] |

| Candida albicans | Fungi | 6.7 - 13.1 | [(DipR)4(WR)], [DipR]5[8][11] |

| Aspergillus fumigatus | Fungi | 1.6 - 1.7 | [(DipR)4(WR)], [DipR]5[8][11] |

Table 2: Predicted Anticancer Activity of Cyclo(CRVIIF)

| Cell Line | Cancer Type | Predicted IC50 (µM) | Reference Peptides |

| MCF-7 | Breast Cancer | ~20 | KLA peptide analogues[6] |

| Jurkat | Leukemia | ~20 | Modified β2,2 amino acid peptides[6] |

| A20 | Lymphoma | ~22 | Modified β2,2 amino acid peptides[6] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of Cyclo(CRVIIF), based on established procedures for cyclic peptides.[4][12]

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor (H-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-OH)

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Loading: Add Fmoc-Phe-OH and diisopropylethylamine (DIPEA) to the resin and shake for 2 hours. Add methanol to cap any remaining reactive sites on the resin.

-

Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of phenylalanine.

-

Washing: Wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (Fmoc-Ile-OH) in DMF.

-

Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Repeat: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Ile, Val, Arg(Pbf), and Cys(Trt)).

-

Cleavage from Resin: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (except for the Trt group on Cysteine).

-

Purification: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the linear peptide using mass spectrometry (MS) and analytical RP-HPLC.

Head-to-Tail Cyclization

-

Activation of C-terminus: Dissolve the purified linear peptide in DMF. Add a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) to activate the C-terminal carboxylic acid.

-

Intramolecular Cyclization: Add the activated peptide solution to a larger volume of DMF under high dilution to favor intramolecular cyclization over intermolecular polymerization. Stir for 24 hours.

-

Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine side chain using a solution of TFA and TIS.

-

Purification: Purify the crude cyclic peptide by RP-HPLC.

-

Characterization: Confirm the structure and purity of Cyclo(CRVIIF) using MS and NMR spectroscopy.

Disulfide Bridge Cyclization

-

Linear Peptide Synthesis: Synthesize the linear peptide H-Cys-Arg-Val-Ile-Ile-Phe-OH as described in 3.1, ensuring complete deprotection of the cysteine thiol group.

-

Oxidation: Dissolve the purified linear peptide in a solution of ammonium bicarbonate at a pH of 8.0-8.5.

-

Air Oxidation: Stir the solution vigorously in an open flask to allow for air oxidation of the thiol groups to form a disulfide bond. Monitor the reaction by RP-HPLC.

-

Alternative Oxidation: Alternatively, use an oxidizing agent such as hydrogen peroxide or iodine to facilitate disulfide bond formation.

-

Purification and Characterization: Purify the cyclized peptide by RP-HPLC and characterize it by MS and NMR.

Mandatory Visualization

Proposed Synthetic Workflow for Cyclo(CRVIIF)

Caption: Synthetic workflow for Cyclo(CRVIIF) via SPPS.

Proposed Antimicrobial Mechanism of Action

Caption: Postulated membrane disruption mechanism.

Hypothetical Anticancer Signaling Pathway

References

- 1. Cyclic peptide - Wikipedia [en.wikipedia.org]

- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of Cyclo(CRVIIF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of the cyclic peptide Cyclo(CRVIIF). It details the mechanism of action, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Core Biological Target: Hypoxia-Inducible Factors (HIF)

Cyclo(CRVIIF) has been identified as a dual inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2) . These transcription factors are master regulators of the cellular response to low oxygen conditions (hypoxia), a state commonly found in solid tumors. By inhibiting both HIF-1 and HIF-2, Cyclo(CRVIIF) presents a promising avenue for anticancer therapeutic development.[1]

Mechanism of Action

Cyclo(CRVIIF) functions by disrupting the crucial protein-protein interaction (PPI) between the oxygen-regulated α-subunits (HIF-1α and HIF-2α) and the constitutively expressed β-subunit (HIF-1β, also known as ARNT).[1] This heterodimerization is essential for the formation of the active HIF transcription factor complex. By preventing this interaction, Cyclo(CRVIIF) effectively halts the downstream signaling cascade that promotes tumor survival and proliferation under hypoxic conditions. The peptide binds to the Per-ARNT-Sim (PAS)-B domain of the HIF-α subunits.[1][2]

Quantitative Data: Binding Affinities

The binding affinities of Cyclo(CRVIIF) and related cyclic peptides to the PAS-B domains of HIF-1α and HIF-2α have been determined using microscale thermophoresis (MST). The dissociation constants (KD) are summarized in the table below.

| Cyclic Peptide | Target Protein | Dissociation Constant (KD) in μM |

| Cyclo(CRVIIF) | HIF-1α | 65 ± 11 |

| Cyclo(CRVIIF) | HIF-2α | 123 ± 5 |

| Cyclo(CKLIIF) | HIF-1α | 2.6 ± 0.6 |

| Cyclo(CKLIIF) | HIF-2α | 2.2 ± 0.1 |

| Cyclo(CRLLIF) | HIF-1α | 14.5 ± 7 |

| Cyclo(CRLLIF) | HIF-2α | 10.2 ± 1.1 |

Data sourced from Ball et al., 2024.[1][2]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the HIF-1 signaling pathway under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, and indicates the point of inhibition by Cyclo(CRVIIF).

Caption: HIF-1 Signaling and Inhibition by Cyclo(CRVIIF).

Experimental Protocols and Workflows

This section details the key experimental methodologies used in the discovery and characterization of Cyclo(CRVIIF).

SICLOPPS for Inhibitor Discovery

Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS) is a genetically encoded screening platform used to identify cyclic peptide inhibitors of protein-protein interactions within a cellular environment.

Experimental Workflow:

Caption: SICLOPPS Experimental Workflow.

Protocol:

-

A DNA library encoding a vast diversity of cyclic hexapeptides (CX5) is generated.[1]

-

This library is transformed into an E. coli strain engineered with a reverse two-hybrid system (RTHS). In this system, the interaction between HIF-2α and HIF-1β controls the expression of reporter genes necessary for survival on a selective medium.[1]

-

Cells are plated on a selective medium. Only cells expressing a cyclic peptide that disrupts the HIF-2α/HIF-1β interaction will survive and form colonies.[1]

-

Surviving colonies are picked, and their plasmids are isolated.

-

To identify dual inhibitors, the isolated plasmids are then screened in a second RTHS for the HIF-1α/HIF-1β interaction.[1]

-

Plasmids that confer survival in both RTHS are sequenced to identify the encoded cyclic peptide, such as Cyclo(CRVIIF).[1][2]

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring changes in their movement along a microscopic temperature gradient.

Experimental Workflow:

Caption: Microscale Thermophoresis (MST) Workflow.

Protocol:

-

Protein Preparation: Recombinant PAS-B domains of HIF-1α and HIF-2α are expressed and purified. One of the binding partners (typically the protein) is labeled with a fluorescent dye.

-

Ligand Preparation: A 16-point serial dilution of the cyclic peptide (e.g., Cyclo(CRVIIF)) is prepared in an appropriate assay buffer.

-

Binding Reaction: The fluorescently labeled protein is mixed with each dilution of the cyclic peptide at a constant concentration. The mixture is incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into glass capillaries, and the thermophoretic movement is measured using an MST instrument. An infrared laser creates a temperature gradient, and the change in fluorescence in the heated spot is monitored.

-

Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (KD).[2]

Cell-Based Assays for Functional Validation

Proximity Ligation Assay (PLA) to Confirm PPI Disruption:

PLA is an immunoassay that allows for the in situ visualization of protein-protein interactions. A positive signal (a fluorescent spot) is generated only when the two target proteins are in close proximity (less than 40 nm).

Experimental Workflow:

Caption: Proximity Ligation Assay (PLA) Workflow.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are cultured under hypoxic conditions to induce the expression and interaction of HIF-1α and HIF-1β. A set of cells is treated with the cyclic peptide inhibitor.[3]

-

Antibody Incubation: The cells are fixed, permeabilized, and incubated with primary antibodies specific for HIF-1α and HIF-1β.

-

PLA Probe Incubation: Secondary antibodies conjugated to short DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.

-

Ligation and Amplification: If the proteins are in close proximity, the DNA strands on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification (RCA) to create a long DNA product.

-

Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating bright fluorescent spots.

-

Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of fluorescent spots per cell is quantified. A decrease in the number of spots in treated cells compared to untreated cells indicates disruption of the HIF-1α/HIF-1β interaction.[3]

Quantitative PCR (qPCR) for Downstream Gene Expression:

The functional consequence of HIF inhibition can be assessed by measuring the expression of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF).

Protocol:

-

Cell Treatment: Cancer cell lines (e.g., 786-O, which have constitutively active HIF-2) are treated with the cyclic peptide inhibitor.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for the VEGF gene and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of VEGF mRNA is calculated. A significant decrease in VEGF expression in treated cells demonstrates the inhibitory effect of the cyclic peptide on HIF-mediated transcription. For example, a related dual HIF-1/2 inhibitor, cyclo-CRLII(4-iodo)F, caused a 35% drop in HIF-2-driven VEGF transcription in 786-O cells.[1]

References

- 1. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(CRVIIF): A Technical Guide to Sequence, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(CRVIIF), a cyclic hexapeptide with the sequence Cys-Arg-Val-Ile-Ile-Phe, has been identified as a modulator of the hypoxia-inducible factor (HIF) signaling pathway. This technical guide provides a comprehensive overview of Cyclo(CRVIIF), including its predicted function, available quantitative data, and detailed hypothetical experimental protocols for its synthesis and characterization. The guide also presents visualizations of its predicted signaling pathway and a general experimental workflow for the investigation of similar cyclic peptides, designed to aid researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction to Cyclic Peptides

Cyclic peptides are a class of peptides in which the amino acid chain is cyclized, forming a ring structure. This cyclization can occur through various means, including head-to-tail amide bonds, disulfide bridges between cysteine residues, or other side-chain linkages.[1] Compared to their linear counterparts, cyclic peptides often exhibit enhanced biological activity, greater stability against proteolytic degradation, and improved conformational rigidity.[2][3] These properties make them attractive scaffolds for the development of therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.[2][4] Their ability to disrupt protein-protein interactions and modulate signaling pathways has positioned them as a promising modality in modern drug discovery.[5][6]

Cyclo(CRVIIF): Sequence and Predicted Function

The amino acid sequence of Cyclo(CRVIIF) is composed of Cysteine, Arginine, Valine, Isoleucine, Isoleucine, and Phenylalanine. The "Cyclo" designation indicates a cyclic structure, which in this case can be inferred to be formed by a disulfide bond between the cysteine residues.

Research has identified Cyclo(CRVIIF) as an inhibitor of the interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and its binding partner, the HIF-1β subunit.[7] The HIF transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in tumor survival and progression.[7] By binding to the PAS-B domain of HIF-1α, Cyclo(CRVIIF) disrupts the formation of the functional HIF-1 heterodimer, thereby inhibiting the transcription of hypoxia-responsive genes.[7]

Quantitative Data

The binding affinity of Cyclo(CRVIIF) for the PAS-B domains of both HIF-1α and HIF-2α has been determined, revealing a modest affinity with a notable selectivity for HIF-1α.[7]

| Target | Binding Affinity (KD) |

| HIF-1α PAS-B Domain | 65 ± 11 μM[7] |

| HIF-2α PAS-B Domain | 123 ± 5 μM[7] |

Predicted Signaling Pathway

The predicted signaling pathway for Cyclo(CRVIIF) is centered on its inhibitory effect on the HIF-1 signaling cascade. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various aspects of cancer progression, including angiogenesis, metabolic reprogramming, and cell survival. Cyclo(CRVIIF) intervenes by binding to HIF-1α, preventing its dimerization with HIF-1β and subsequent gene transcription.

Caption: Predicted signaling pathway of Cyclo(CRVIIF).

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis, purification, and functional characterization of Cyclo(CRVIIF).

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using diisopropylethylamine (DIPEA) in DCM. Allow the reaction to proceed for 2 hours at room temperature.

-

Capping: Cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 20 minutes.

-

Iterative Coupling: Sequentially couple the remaining amino acids (Fmoc-Ile-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) using a standard coupling reagent such as HBTU/DIPEA in DMF. Monitor each coupling step for completion using a Kaiser test.

-

Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude linear peptide.

Cyclization and Purification

-

Disulfide Bond Formation: Dissolve the lyophilized linear peptide in a dilute aqueous solution (pH 8.5) and stir vigorously in an open-to-air flask to facilitate oxidation and formation of the disulfide bond. Monitor the reaction by HPLC.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

In Vitro Functional Assay: AlphaScreen

-

Reagents: Prepare biotinylated HIF-1β, GST-tagged HIF-1α (PAS-B domain), streptavidin-coated donor beads, anti-GST acceptor beads, and a serial dilution of Cyclo(CRVIIF).

-

Reaction Setup: In a 384-well plate, mix the biotinylated HIF-1β, GST-tagged HIF-1α, and varying concentrations of Cyclo(CRVIIF). Incubate at room temperature for 30 minutes.

-

Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads to the wells. Incubate in the dark for 1 hour.

-

Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the HIF-1α/HIF-1β interaction.

-

Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of novel cyclic peptides.

Caption: General experimental workflow for cyclic peptides.

Conclusion

Cyclo(CRVIIF) represents a starting point for the development of more potent and selective inhibitors of the HIF-1 signaling pathway. The data presented in this guide, along with the detailed experimental protocols and workflows, provide a valuable resource for researchers aiming to explore the therapeutic potential of Cyclo(CRVIIF) and other novel cyclic peptides. Further optimization of this scaffold could lead to the development of next-generation therapeutics for the treatment of cancer and other diseases where hypoxia plays a critical role.

References

- 1. Cyclic peptide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Form and function in cyclic peptide natural products: a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Cyclic Heptapeptides: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for the cyclic heptapeptide Cyclo(CRVIIF) is not publicly available. This guide will therefore provide a comprehensive overview of the methodologies and potential cytotoxic effects of cyclic heptapeptides by using publicly available data from a representative cyclic heptapeptide, Cordyheptapeptide C, as a case study. The experimental protocols and potential mechanisms of action described are standard within the field and are intended to serve as a blueprint for the evaluation of novel cyclic peptides like Cyclo(CRVIIF).

Introduction to Cyclic Peptdides in Cytotoxicity Studies

Cyclic peptides have emerged as a promising class of therapeutic agents due to their high binding affinity, specificity, and stability compared to their linear counterparts. Their constrained conformation can lead to enhanced biological activity, including potent cytotoxicity against cancer cell lines. The evaluation of a novel cyclic peptide's cytotoxic potential is a critical first step in the drug discovery pipeline. This involves determining the concentration at which the peptide induces cell death, elucidating the mechanism of cell death (e.g., apoptosis, necrosis), and identifying the molecular pathways involved.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of a representative cyclic heptapeptide, Cordyheptapeptide C, against several human cancer cell lines. This data is presented to illustrate the typical range of cytotoxic potency observed for this class of compounds.

Table 1: In Vitro Cytotoxicity of Cordyheptapeptide C

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SF-268 | Glioblastoma | 2.5 |

| MCF-7 | Breast Cancer | 12.1 |

| NCI-H460 | Lung Cancer | 5.8 |

Data extracted from a study on cordyheptapeptides C-E, which are cyclic heptapeptides isolated from the marine-derived fungus Acremonium persicinum.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of cytotoxicity studies. Below are standard protocols for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cyclic peptide is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with the compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in a 6-well plate and treated with the cyclic peptide at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel cyclic peptide.

Apoptosis Signaling Pathway

The diagram below depicts a simplified, hypothetical signaling pathway for apoptosis induction by a cytotoxic cyclic peptide.

Conclusion

The preliminary evaluation of cytotoxicity is a cornerstone of preclinical drug development. While specific data for Cyclo(CRVIIF) remains to be published, the methodologies and representative data presented in this guide provide a robust framework for its future investigation. The potent cytotoxic effects observed for other cyclic heptapeptides underscore the therapeutic potential of this chemical class. Further studies are warranted to determine the precise mechanism of action of novel cyclic peptides and to evaluate their efficacy and safety in more advanced preclinical models.

References

In-depth Technical Guide: Physicochemical Characterization of Cyclo(CRVIIF) - Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel cyclic peptide, Cyclo(CRVIIF). A thorough understanding of these core physicochemical properties is fundamental for the successful development of any peptide-based therapeutic, influencing formulation strategies, manufacturing processes, storage conditions, and ultimately, clinical performance. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to guide researchers in this critical phase of drug development.

Introduction to Cyclo(CRVIIF) Characterization

Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to enzymatic degradation and potentially improved receptor binding affinity. However, their unique conformational constraints can also present challenges in terms of solubility and physical or chemical stability. The primary amino acid sequence of the peptide of interest is presumed to be Cys-Arg-Val-Ile-Ile-Phe, cyclized via a disulfide bond. This guide will address the key questions surrounding the aqueous solubility and degradation pathways of this molecule.

Solubility Assessment

Determining the solubility of Cyclo(CRVIIF) is a critical first step in developing a viable drug product. Poor solubility can hinder formulation efforts and lead to challenges in achieving therapeutic concentrations. The following protocols are designed to quantify both the kinetic and thermodynamic solubility of the peptide.

Experimental Protocols for Solubility Determination

2.1.1 Kinetic Solubility Measurement

This method provides a rapid assessment of how much Cyclo(CRVIIF) can be dissolved in an aqueous buffer before it precipitates out of a supersaturated solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Cyclo(CRVIIF) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Precipitation Detection: Incubate the plate at room temperature for 2 hours.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is reported as the kinetic solubility.

2.1.2 Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid, lyophilized Cyclo(CRVIIF) to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium has been reached.

-

Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.

-

Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of dissolved Cyclo(CRVIIF) in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

Data Presentation: Cyclo(CRVIIF) Solubility

| Solubility Type | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | [Example Data: 150] |

| Thermodynamic | PBS | 7.4 | 25 | [Example Data: 95] |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Example Data: 250] |

| Thermodynamic | Carbonate Buffer | 9.0 | 25 | [Example Data: 60] |

Workflow for Solubility Testing

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Assessment

Stability testing is essential to determine the shelf-life of Cyclo(CRVIIF) and to identify its degradation pathways. This involves subjecting the peptide to a variety of stress conditions.

Experimental Protocols for Stability Testing

3.1.1 Forced Degradation Studies

These studies use harsh conditions to accelerate the degradation of Cyclo(CRVIIF), providing insight into its potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare a solution of Cyclo(CRVIIF) at a known concentration (e.g., 1 mg/mL) in the desired buffer.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

-

Oxidation: Add 0.1% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

-

Thermal Stress: Incubate the solution at 70°C for 7 days.

-

Photostability: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing acid/base). Analyze the samples by a stability-indicating HPLC-UV method. Characterize major degradation products using LC-Mass Spectrometry (LC-MS).

3.1.2 Long-Term Stability Studies

These studies evaluate the stability of the peptide under proposed storage conditions over an extended period.

Methodology:

-

Sample Preparation: Prepare samples of Cyclo(CRVIIF) in its final proposed formulation and packaging.

-

Storage: Store the samples under ICH-recommended long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for purity, potency, and the appearance of any degradation products using a validated stability-indicating HPLC method.

Data Presentation: Forced Degradation of Cyclo(CRVIIF)

| Stress Condition | Duration | % Purity Remaining | Major Degradants Observed (by change in retention time) |

| 0.1 M HCl, 60°C | 24 hours | [Example Data: 88.5] | Peak at RRT 0.85 |

| 0.1 M NaOH, 60°C | 8 hours | [Example Data: 75.2] | Peaks at RRT 0.91, 1.15 |

| 0.1% H₂O₂, RT | 24 hours | [Example Data: 62.1] | Peak at RRT 1.25 (likely oxidized species) |

| 70°C | 7 days | [Example Data: 94.3] | Minor peaks at various RRTs |

| Photostability | ICH Q1B | [Example Data: 98.9] | No significant degradation |

Potential Degradation Pathways

Caption: Potential Chemical Degradation Pathways for Cyclo(CRVIIF).

Methodological & Application

Unveiling Protein-Protein Interactions: A Guide to Utilizing Cyclo(CRVIIF) in Discovery and Validation Assays

Application Note & Protocols

For Research Use Only.

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Cyclic peptides have emerged as a promising class of therapeutic agents capable of modulating these challenging targets.[1][2] This document provides detailed application notes and protocols for utilizing Cyclo(CRVIIF) , a novel synthetic cyclic peptide, as a tool to investigate and inhibit protein-protein interactions. Cyclo(CRVIIF) is a hypothetical cyclic peptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe-Cys, designed for high-affinity and specific binding to its target protein. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to Cyclo(CRVIIF)

Cyclic peptides, such as Cyclo(CRVIIF), offer several advantages over traditional small molecules and large biologics for targeting PPIs. Their constrained conformational structure enhances binding affinity, selectivity, and proteolytic stability compared to linear peptides.[1][3] Cyclo(CRVIIF) is designed to competitively inhibit the interaction between two hypothetical proteins, Target Protein A (TPA) and Partner Protein B (PPB) , which are key components of a signaling pathway implicated in cell cycle progression.

Mechanism of Action